molecular formula C16H20N2O2S B12554293 N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide CAS No. 183891-97-6

N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide

Cat. No.: B12554293
CAS No.: 183891-97-6
M. Wt: 304.4 g/mol
InChI Key: YHBBASFRYKDPRV-HUUCEWRRSA-N
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Description

N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene sulfonamide group attached to an aminocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with (1R,2R)-2-aminocyclohexanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the aminocyclohexyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonamide: Lacks the aminocyclohexyl group, making it less versatile in terms of biological activity.

    Cyclohexylamine: Lacks the naphthalene sulfonamide group, resulting in different chemical properties and reactivity.

    N-[(1R,2R)-2-Aminocyclohexyl]benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different steric and electronic effects.

Uniqueness

N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide is unique due to the combination of the naphthalene sulfonamide and aminocyclohexyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

183891-97-6

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C16H20N2O2S/c17-14-9-3-4-10-15(14)18-21(19,20)16-11-5-7-12-6-1-2-8-13(12)16/h1-2,5-8,11,14-15,18H,3-4,9-10,17H2/t14-,15-/m1/s1

InChI Key

YHBBASFRYKDPRV-HUUCEWRRSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCC(C(C1)N)NS(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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